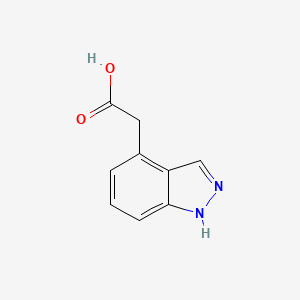

2-(1H-indazol-4-yl)acetic acid

描述

Significance of Nitrogen-Containing Heterocycles in Drug Discovery

Nitrogen-containing heterocycles are organic compounds with a ring structure containing at least one nitrogen atom alongside carbon. These structures are of paramount importance in medicinal chemistry, forming the backbone of a vast number of pharmaceuticals. Statistically, more than 85% of all biologically active compounds feature a heterocyclic component, with nitrogen-containing rings being the most frequent. An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) shows that approximately 59% of unique small-molecule drugs contain a nitrogen heterocycle.

The prevalence of these structures in drug design is due to their unique chemical properties. The nitrogen atoms can act as hydrogen bond donors or acceptors, facilitating strong and specific interactions with biological targets like enzymes and receptors. This ability to form hydrogen bonds is crucial for the stability of drug-target complexes. Furthermore, the structural diversity of nitrogen heterocycles allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for a compound's journey to becoming an effective drug. These versatile scaffolds are found in a wide array of therapeutic agents, including antibiotics, anticancer agents, and antiviral drugs.

Overview of Indazole as a Privileged Scaffold in Pharmaceutical Development

Within the broad family of nitrogen heterocycles, indazole is recognized as a "privileged scaffold". This term is used in medicinal chemistry to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets, leading to a broad range of pharmacological activities. The indazole nucleus, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, has proven to be a fruitful starting point for the development of new therapeutic agents.

The versatility of the indazole scaffold is demonstrated by its presence in numerous compounds across various stages of clinical trials and in several approved drugs. researchgate.netnih.gov Its derivatives have shown a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, anti-HIV, and antihypertensive properties. nih.gov This wide range of applications underscores the value of the indazole core in generating diverse libraries of compounds for drug screening.

Table 1: Examples of FDA-Approved Drugs Containing the Indazole Scaffold

| Drug Name | Therapeutic Use |

| Pazopanib | Tyrosine kinase inhibitor for renal cell carcinoma and soft tissue sarcoma. nih.gov |

| Niraparib | PARP inhibitor for the treatment of ovarian, fallopian tube, and peritoneal cancer. nih.gov |

| Benzydamine | Non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties. nih.gov |

| Bendazac | Non-steroidal anti-inflammatory drug (NSAID). nih.gov |

Structural Features and Aromaticity of the Indazole Nucleus

Indazole, also known as benzopyrazole, is a ten-π electron aromatic heterocyclic system. This aromaticity, which arises from the delocalization of electrons across the bicyclic structure, confers significant stability to the ring system. Structurally, it is the fusion of a benzene ring with a pyrazole ring. This fusion results in a molecule that exhibits a dual chemical personality, sharing characteristics with both pyridine (B92270) and pyrrole. This unique reactivity profile allows for diverse chemical modifications at various positions of the scaffold, enabling medicinal chemists to explore a vast chemical space.

Tautomerism of Indazoles: 1H-Indazole and 2H-Indazole

A key feature of the indazole ring is its ability to exist in different tautomeric forms, a phenomenon known as annular tautomerism. Tautomers are isomers of a compound that readily interconvert, typically by the migration of a proton. For indazole, the position of the imino (N-H) proton on the pyrazole ring leads to two primary tautomers: 1H-indazole and 2H-indazole . A third, less common form, 3H-indazole, also exists but is generally less stable.

1H-Indazole : The proton is located on the nitrogen atom at position 1 (N1). This is often referred to as the "benzenoid" form.

2H-Indazole : The proton is located on the nitrogen atom at position 2 (N2). This is often referred to as the "quinonoid" form.

Extensive experimental and theoretical studies have shown that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. nih.gov This stability difference means that in most conditions—whether in the gas phase, in solution, or in the solid state—the 1H-tautomer is the predominant form. The energy difference between the two tautomers is a critical factor in their relative populations.

Table 2: Relative Stability of Indazole Tautomers

| Tautomer | Common Name | Relative Stability | Energy Difference |

| 1H-Indazole | Indazole (Benzenoid form) | More Stable / Predominant | - |

| 2H-Indazole | Isoindazole (Quinonoid form) | Less Stable | 1H-tautomer is more stable by ~2.3-4.08 kcal/mol |

This greater stability of the 1H-form is attributed to its higher degree of aromaticity compared to the quinonoid structure of the 2H-tautomer.

The tautomeric nature of indazole profoundly influences its chemical and biological characteristics.

Synthesis and Reactivity : The presence of two nitrogen atoms that can be protonated or alkylated often leads to challenges in the regioselective synthesis of indazole derivatives. The ratio of N1 versus N2 substituted products can be influenced by reaction conditions such as the solvent, base, and the nature of the electrophile. Generally, N1-substituted products are thermodynamically favored, while N2-substituted products can be kinetically favored under certain conditions. This tautomerism is a critical consideration for chemists aiming to synthesize a specific isomer.

Biological Properties : The specific tautomeric form and the substitution pattern on the indazole ring can have a significant impact on a molecule's biological activity. The different spatial arrangement of the N-H bond and the resulting differences in electron distribution affect how the molecule can interact with its biological target. For instance, while many 1H-indazole derivatives exhibit potent antitumor activities, 2H-indazole derivatives have been associated with a broader range of bioactivities, including anti-inflammatory, antiviral, and antimicrobial effects.

Contextualizing 2-(1H-Indazol-4-yl)acetic acid within Indazole Chemistry

The compound This compound (CAS Number: 902131-33-3) is a specific derivative of the indazole scaffold. nih.gov Its structure consists of an acetic acid group attached to the carbon at position 4 of the 1H-indazole ring.

This molecule belongs to the class of indazole acetic acids, which are of significant interest in medicinal chemistry. For example, derivatives like [(1-phenyl-1H-indazol-4-yl)oxy]acetic acid and (1-phenyl-1H-indazol-4-yl)acetic acid have demonstrated notable anti-inflammatory and analgesic activities. nih.gov The acetic acid moiety provides a carboxylic acid functional group, which can participate in important biological interactions (e.g., forming salt bridges or hydrogen bonds with amino acid residues in a protein's active site) and serves as a handle for further chemical modification.

While specific, detailed research on the biological activity of the unsubstituted this compound is not extensively documented in publicly available literature, its structural class is well-established in drug discovery. Compounds like it are valuable as chemical building blocks or intermediates for the synthesis of more complex molecules. diva-portal.orgresearchgate.net The development of novel synthetic routes to access various indazole acetic acid scaffolds is an active area of research, highlighting their importance as useful starting points for drug discovery programs. researchgate.netdiva-portal.org Therefore, this compound represents a key piece within the broader chemical space of biologically relevant indazole derivatives, offering potential for the development of new therapeutic agents.

属性

IUPAC Name |

2-(1H-indazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-9(13)4-6-2-1-3-8-7(6)5-10-11-8/h1-3,5H,4H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKKMMVLTZRIYDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NNC2=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902131-33-3 | |

| Record name | (1H-Indazol-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar Studies of Indazole Acetic Acid Derivatives

Influence of Indazole Core Substitutions on Biological Activity

The biological activity of indazole derivatives can be finely tuned by introducing various substituents onto the core heterocyclic structure. Modifications at the nitrogen atoms of the pyrazole (B372694) ring and on the fused benzene (B151609) ring have profound effects on the compound's pharmacological profile.

Impact of N-1 and N-2 Substitutions

The position of substituents on the nitrogen atoms of the indazole ring (N-1 and N-2) is a critical determinant of biological activity. Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. nih.gov The nature of the group attached to these nitrogens, and its location, can significantly modulate the efficacy of the compound.

In studies on 6-aminoindazole derivatives as anticancer agents, the position of alkyl groups was shown to be a key factor. For instance, relocating a methyl group from the N-1 to the N-2 position generally led to a decrease in anti-proliferative activity against various cancer cell lines. nih.gov However, this trend was not universal, as N-2 isopropyl- and acetyl-substituted compounds retained notable activity. nih.gov This suggests that while N-1 substitution is often preferred, the specific nature and steric bulk of the N-2 substituent can compensate for the positional change.

A structure-activity relationship study of certain 1H-indazole derivatives as estrogen receptor degraders revealed that replacing an ethyl group on the nitrogen with a larger cyclobutyl group resulted in analogs with enhanced potency. nih.gov This highlights that the size and conformation of the N-1 substituent play a significant role in receptor binding and subsequent biological response.

Effects of Substitutions on the Benzene Ring (C4, C5, C6, C7)

Modifications on the carbocyclic part of the indazole nucleus at positions C4, C5, C6, and C7 are pivotal for modulating biological activity and selectivity.

C4-Position: SAR analyses have indicated that substituent groups at the 4-position of the 1H-indazole scaffold play a crucial role in the inhibition of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov In a series of 4,6-disubstituted indazoles developed as hepcidin (B1576463) production inhibitors, the optimization of substituents at the C4 position was a key strategy. nih.gov For example, a 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide derivative showed potent inhibition of the Fibroblast Growth Factor Receptor 1 (FGFR1). nih.gov

C5-Position: The C5 position is also a common site for modification. In the development of 1H-indazole-3-amine derivatives as anticancer agents, substitutions on the C5 position were explored. mdpi.com It was found that for antitumor activity against the K562 cell line, a para-fluorophenyl group at C5 was critical. Replacing it with 4-methoxyphenyl (B3050149) or 3,4-dichlorophenyl groups decreased the inhibitory activity by 2 to 10-fold. mdpi.com

C6-Position: The C6 position has been identified as another critical site for substitution. SAR studies revealed that aryl groups on the C6 position of the indazole core were crucial for certain inhibitory activities. nih.gov In the pursuit of potent hepcidin production inhibitors, 3,6-disubstituted indazole derivatives were synthesized and optimized. nih.gov Similarly, for anticancer activity in 6-aminoindazole derivatives, N-aromatic substitutions exhibited significant cytotoxicity, with IC50 values ranging from 0.7 to 10 μM in A549 and SNU-638 cancer cell lines. nih.gov One potent compound, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, demonstrated a strong anti-proliferative effect on human colorectal cancer cells (HCT116) with an IC50 value of 0.4 ± 0.3 μM. nih.govrsc.orgelsevierpure.com

C7-Position: For cardiovascular applications, substitutions at the C7 position have been shown to be effective. SAR analysis of the indazole derivative marsanidine (B1261314) indicated that substituting a chlorine or methyl group at the C7 atom of the indazole nucleus resulted in compounds with higher cardiovascular activity compared to their counterparts. nih.gov

The following table summarizes the impact of various substitutions on the benzene ring of the indazole core on biological activity against different targets.

| Position | Substituent | Biological Activity | Finding | IC50 Value | Reference |

| C3, C6 | Aryl groups | General Inhibition | Crucial for inhibitory activities | - | nih.gov |

| C4, C6 | Disubstituent groups | IDO1 Inhibition | Crucial role in inhibition | 5.3 μM (for compound 120) | nih.gov |

| C5 | 3-Fluorophenyl | Anticancer (K562 cells) | Presence of para-fluorine is crucial for activity | 5.15 µM (for compound 6o) | mdpi.com |

| C6 | N-(4-fluorobenzyl) on 6-aminoindazole | Anticancer (HCT116 cells) | Potent anti-proliferative activity | 0.4 ± 0.3 μM | nih.govrsc.org |

| C7 | Chlorine or Methyl | Cardiovascular Activity | Higher activity than congeners | - | nih.gov |

Significance of the Acetic Acid Moiety

The acetic acid moiety attached to the indazole ring is a key functional group, often essential for the compound's biological activity. In the broader class of arylalkanoic acids, the carboxylic acid group serves as a critical center of acidity. pharmacy180.com

SAR studies of the structurally related indole (B1671886) acetic acid derivatives, a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), have shown that the replacement of the carboxyl group with other acidic functionalities leads to a decrease in activity. youtube.com Furthermore, the corresponding amide analogues are typically inactive. youtube.com This principle generally applies to other arylalkanoic acids, suggesting that the carboxylic acid function of 2-(1H-indazol-4-yl)acetic acid is indispensable for its intended biological effects, likely by participating in key binding interactions with target proteins. pharmacy180.com The distance between this acidic center and the aromatic ring is also critical; increasing the carbon chain length generally reduces activity. pharmacy180.com

SAR of Related Indazole Derivatives

Expanding beyond simple substitutions on the parent ring, the modification of the acetic acid side chain and the fusion of other heterocyclic rings to the indazole core provide further avenues for developing novel therapeutic agents.

Analogues with Modified Side Chains

Modification of the side chain attached to the indazole nucleus is a common strategy to optimize pharmacological properties. This can involve altering the length of the chain, introducing different functional groups, or replacing the entire side chain with other moieties.

For example, in a series of 1H-indazole piperazine (B1678402) and piperidine (B6355638) derivatives, acylation of a 4-aminopiperidine (B84694) ring with mandelic acid or phenylglycine derivatives was explored to regain key interactions with the target enzyme. researchgate.net In another study, the introduction of a piperazine acetamide (B32628) at the C-3 position of indazole was investigated to improve properties like water solubility and bioavailability, as the piperazine moiety can modulate pharmacokinetic parameters. mdpi.com

The length of the side chain itself is also a determinant of activity. The ability to functionalize indazole derivatives with side chains of varying lengths affords a large number of compounds with potentially novel therapeutic properties. nih.gov Research on thiazolyl-acetic acid derivatives has shown that the acetic acid moiety, combined with an appropriate lipophilic side chain on the heterocyclic ring, can lead to potent and broad-spectrum antimicrobial activity. nih.gov This underscores the synergistic relationship between the acidic side chain and other substituents on the heterocyclic core.

The table below provides examples of how side chain modifications on indazole derivatives impact their biological activity.

| Core Modification | Side Chain Modification | Biological Target/Activity | Key Finding | Reference |

| 1H-Indazole C3-position | Mercapto acetamide or Piperazine acetamide | Anticancer | Introduction of active groups to enhance activity and solubility. | mdpi.com |

| 1H-Indazole-3-amine | Mercapto acetamide | Anticancer (Hep-G2 cells) | Resulted in the best inhibitory effect in the series. | mdpi.com |

| 1H-Indazole piperidine | Acylation with mandelic acid | ROCK-II Inhibition | Strategy to regain key binding interactions. | researchgate.net |

| 1H-Indazole | N-Aromatic substitution on 6-amino | Anticancer (A549 & SNU-638 cells) | Exhibited considerable cytotoxicity. | nih.gov |

Impact of Different Heterocyclic Fusions

Fusing other heterocyclic rings to the indazole scaffold can lead to novel chemical entities with distinct biological profiles. Azaindazoles, where a carbon atom in the benzene ring is replaced by a nitrogen atom, represent one such class of fused heterocycles.

In one study, 6-azaindazole derivatives were optimized and found to have picomolar biochemical potency against all three Pim kinases, along with good cellular potency. nih.gov Another example involves the development of 2,3-diphenyl-2H-indazole derivatives, created through the hybridization of cyclic systems commonly found in antimicrobial and anti-inflammatory compounds. These fused systems showed potent antiprotozoal activity, in some cases being significantly more active than the reference drug metronidazole. mdpi.com Additionally, certain derivatives displayed inhibitory activity against human cyclooxygenase-2 (COX-2). mdpi.com These findings demonstrate that the strategic fusion of different heterocyclic systems can result in dual-action agents or compounds with enhanced potency for specific targets.

Computational Approaches in SAR Analysis of this compound and its Derivatives

Computational methods are integral to modern drug discovery, providing deep insights into the structure-activity relationships (SAR) of therapeutic candidates. For indazole acetic acid derivatives, these techniques have been instrumental in elucidating the structural requirements for biological activity, guiding the design of more potent and selective molecules.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to correlate the structural or physicochemical properties of compounds with their biological activities. For indazole derivatives, 3D-QSAR studies have been employed to understand the structural features influencing their inhibitory potency against specific targets.

One such study focused on indazole derivatives as inhibitors of Hypoxia-inducible factor-1α (HIF-1α), a crucial transcription factor in tumor metastasis. nih.gov Both field-based and Gaussian-based 3D-QSAR models were developed to map the pharmacophoric features required for HIF-1α inhibition. nih.gov The resulting steric and electrostatic contour maps provided a structural framework that helps explain the activity variations among the compounds and guides the design of new, more potent inhibitors. nih.gov These models were statistically validated using partial least square (PLS) analysis. nih.gov

Another QSAR study performed on a series of diphenylamino-2-isoxazoline derivatives established a relationship between various structural descriptors and anti-inflammatory activity. researchgate.net By using stepwise multiple regression analysis, this study successfully created a predictive model that highlighted the importance of electronic, structural, spatial, and electrotopological descriptors in enhancing the biological activity of the inhibitors. researchgate.net The reliability of the proposed model was confirmed by the strong agreement between the experimental and predicted activity values. researchgate.net Such studies demonstrate the power of QSAR in designing compounds with potentially enhanced therapeutic effects. researchgate.net

Molecular Docking and Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding modes and affinities of indazole derivatives with their biological targets.

Studies on various indazole derivatives have revealed key interactions that contribute to their biological activities. For instance, docking studies of substituted indazole derivatives against the aromatase enzyme, a target in breast cancer therapy, showed that several compounds possessed good binding energies. derpharmachemica.com One of the most potent compounds exhibited a binding energy of -8.0 kcal/mol, forming significant contacts with the Arg115 residue in the active site. derpharmachemica.com

In another study, novel 3-carboxamide indazole derivatives were docked against a renal cancer-related protein (PDB: 6FEW). nih.govrsc.org The analysis identified derivatives with high binding energies, suggesting their potential as therapeutic agents. nih.govrsc.org Similarly, docking studies of 1H-indazole derivatives against the Cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory drugs, revealed compounds with significant binding affinities, with one derivative showing a binding energy of -9.11 kcal/mol. researchgate.net

The table below summarizes the findings from various molecular docking studies on indazole derivatives, highlighting the target proteins, the binding energies of the most potent compounds, and the key interacting amino acid residues.

| Indazole Derivative Class | Target Protein (PDB ID) | Top Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Substituted Indazoles | Aromatase | -8.0 | Arg115, Met374 | derpharmachemica.com |

| 3-Carboxamide Indazoles | Renal Cancer Protein (6FEW) | High | Not specified | nih.govrsc.org |

| 1H-Indazole Analogs | Cyclooxygenase-2 (COX-2) (3NT1) | -9.11 | Phe381, Leu352, Val523 | researchgate.net |

| Arylborane-based Indazoles | Dehydrosqualene Synthase (2ZCS) | -7.45 | Tyr248, Lys273, Val268 | researchgate.net |

| 2-(5-nitro-1-H-indazol-1-yl) acetic acid | SARS CoV-2 3CLpro | -5.57 | Not specified | tandfonline.com |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. In the context of drug design, MD simulations provide valuable insights into the stability of ligand-protein complexes predicted by molecular docking.

For indazole derivatives, MD simulations have been utilized to validate docking results and assess the stability of the compounds within the active sites of their target proteins. For example, an MD simulation of the most potent indazole derivative targeting HIF-1α demonstrated good binding efficiency and stability in the protein's active site over the simulation period. nih.gov

In a study of 1H-indazole analogs as anti-inflammatory agents, MD simulations were performed on the complex of a potent derivative with the COX-2 enzyme. researchgate.net The results indicated that the compound remained relatively stable in the active site throughout the simulation. researchgate.net Similarly, MD simulations of indazole-sulfonamide derivatives bound to kinases like JAK3 and ROCK1 showed that one of the compounds exhibited significant stability when complexed with these proteins. mdpi.com

The stability of these complexes is often evaluated by analyzing parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms over the course of the simulation, which typically runs for nanoseconds. nih.govnih.gov These simulations help to confirm that the interactions observed in static docking models are maintained in a dynamic environment, providing greater confidence in the predicted binding mode.

Biological Activities and Potential Therapeutic Applications of Indazole Acetic Acid Derivatives

Anticancer Potential and Mechanisms of Action

Indazole acetic acid derivatives have emerged as a promising class of compounds in the development of novel anticancer therapies. Their therapeutic potential stems from their ability to interact with a variety of molecular targets that are crucial for cancer cell proliferation, survival, and metastasis. The structural versatility of the indazole ring allows for modifications that can be tailored to inhibit specific enzymes and proteins involved in oncogenic signaling pathways.

Tyrosine Kinase Inhibition

Tyrosine kinases are a family of enzymes that play a pivotal role in cell signaling, regulating processes such as cell growth, differentiation, and apoptosis. Dysregulation of tyrosine kinase activity is a common feature in many cancers, making them a prime target for therapeutic intervention. Certain indazole derivatives have been identified as potent inhibitors of several key tyrosine kinases.

One notable example is the inhibition of TTK protein kinase , a key regulator of the spindle assembly checkpoint, which ensures proper chromosome segregation during mitosis. Inhibition of TTK can lead to mitotic catastrophe and cell death in cancer cells.

Furthermore, derivatives of indazole have shown inhibitory activity against Fms-like tyrosine kinase 3 (FLT3) , a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). Inhibition of FLT3 can block the proliferation of leukemic cells.

The epidermal growth factor receptor (EGFR) is another critical tyrosine kinase that is often overexpressed or mutated in various solid tumors, including lung and colon cancers. Indazole-based compounds have been investigated for their ability to block EGFR signaling, thereby inhibiting tumor growth. For instance, novel cucurbitacin-inspired estrone (B1671321) analogs incorporating an indazole moiety have been explored as EGFR inhibitors. researchgate.net

Inhibition of Rho-Associated Protein Kinase (ROCK)

Rho-associated protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that are downstream effectors of the small GTPase RhoA. The ROCK signaling pathway is involved in regulating cell shape, motility, and contraction, all of which are important for cancer cell invasion and metastasis. Selective inhibition of ROCK2 is considered a promising therapeutic strategy, as systemic inhibition of ROCK1 can lead to significant side effects. nih.gov Novel ROCK2 inhibitors have been developed, and while the direct role of 2-(1H-indazol-4-yl)acetic acid in ROCK inhibition is still under investigation, the broader class of indazole derivatives holds potential in this area. nih.gov

Interaction with Aromatase Enzyme

Aromatase, also known as cytochrome P450 19A1 (CYP19A1), is a key enzyme in the biosynthesis of estrogens from androgens. In hormone-receptor-positive breast cancers, which account for a significant majority of cases, estrogens promote tumor growth. nih.gov Aromatase inhibitors are therefore a cornerstone of treatment for these cancers in postmenopausal women. Research has focused on identifying compounds that can dually inhibit aromatase and other targets to provide a more effective and safer cancer treatment. nih.gov For example, certain benzylimidazole derivatives have been identified as potent dual inhibitors of aromatase and aldosterone (B195564) synthase. nih.gov While specific data on this compound is limited in this context, the exploration of indazole-containing structures as aromatase inhibitors is an active area of research.

Haspin Inhibition

Haspin is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph), which is essential for the proper localization of the chromosomal passenger complex. Inhibition of haspin disrupts mitotic progression and can selectively kill cancer cells. While direct inhibition by this compound is not explicitly detailed, the indazole scaffold is a component of known haspin inhibitors.

Cell Cycle Inhibition

The cell cycle is a tightly regulated process that governs cell division. Cancer is characterized by uncontrolled cell proliferation, often due to defects in cell cycle checkpoints. Compounds that can arrest the cell cycle provide a valuable therapeutic strategy. Indazole derivatives have been shown to induce cell cycle arrest in various cancer cell lines, preventing them from proceeding through division and leading to a halt in tumor growth. nih.gov This inhibition can occur at different phases of the cell cycle, depending on the specific compound and the cellular context.

Inhibitory Effects on Cancer Cell Lines

The anticancer potential of indazole acetic acid derivatives has been substantiated by their inhibitory effects on a range of human cancer cell lines. These in vitro studies provide crucial preliminary data on the efficacy and selectivity of these compounds.

A549 (Human Lung Carcinoma): Derivatives have demonstrated inhibitory activity against this non-small cell lung cancer line. researchgate.netnih.govmdpi.com

MCF-7 (Human Breast Adenocarcinoma): This estrogen receptor-positive breast cancer cell line has been shown to be sensitive to various indazole-based compounds. nih.govwaocp.orgnih.govmdpi.com

HCT-116 (Human Colon Carcinoma): Indazole derivatives have exhibited potent growth-inhibitory effects against this colorectal cancer cell line. researchgate.netnih.govwaocp.orgnih.gov

MDA-MB-231 (Human Breast Adenocarcinoma): This triple-negative breast cancer cell line, known for its aggressive nature, has also been a target for indazole-based inhibitors. nih.govmdpi.comresearchgate.net

Table 1: Inhibitory Effects of Indazole Derivatives on Various Cancer Cell Lines

| Cancer Cell Line | Type of Cancer | Observed Effects |

|---|---|---|

| A549 | Lung Carcinoma | Growth inhibition researchgate.netnih.govmdpi.com |

| MCF-7 | Breast Adenocarcinoma | Growth inhibition, Apoptosis nih.govwaocp.orgnih.govmdpi.com |

| HCT-116 | Colon Carcinoma | Growth inhibition researchgate.netnih.govwaocp.orgnih.gov |

| MDA-MB-231 | Breast Adenocarcinoma | Growth inhibition nih.govmdpi.comresearchgate.net |

Anti-inflammatory and Analgesic Properties

Derivatives of indazole acetic acid have demonstrated notable anti-inflammatory and analgesic potential. Research has shown that certain amide derivatives of (1-phenyl-1H-indazol-4-yl)acetic acid exhibit considerable analgesic activity in murine models. nih.gov Specifically, amides derived from this parent compound were found to be moderately active as anti-inflammatory agents in rats. nih.gov The structural modifications of the indazole acetic acid core play a crucial role in modulating these activities.

The analgesic effects of these compounds have been evaluated using methods such as the acetic acid-induced writhing test in mice. semanticscholar.orgmdpi.com This test induces a pain response through the release of endogenous pain mediators, and the reduction in writhing is indicative of peripheral analgesic activity. semanticscholar.orgmdpi.com Studies on other acetic acid derivatives, though not specific to indazole, have shown significant analgesic activity in this model, highlighting the potential of the acetic acid functional group in pain modulation. semanticscholar.orgnih.gov

Furthermore, the anti-inflammatory activity is often assessed using the carrageenan-induced paw edema model in rats. semanticscholar.orgnih.gov This model mimics the inflammatory response, and a reduction in paw swelling signifies anti-inflammatory efficacy. semanticscholar.org While direct data on this compound in this specific model is limited in the provided results, the activity of its derivatives suggests that this chemical class is a promising area for the development of new anti-inflammatory drugs. nih.govnih.gov

Table 1: Anti-inflammatory and Analgesic Activity of Indazole Acetic Acid Derivatives This table is interactive. Click on the headers to sort the data.

| Compound Class | Model | Activity | Reference |

|---|---|---|---|

| Amides of (1-phenyl-1H-indazol-4-yl)acetic acid | Acetic acid-induced writhing (mice) | Appreciable analgesic activity | nih.gov |

| Amides of (1-phenyl-1H-indazol-4-yl)acetic acid | Carrageenan-induced paw edema (rats) | Moderately active anti-inflammatory | nih.gov |

Antimicrobial Activities

The indazole scaffold is a key component in various compounds exhibiting a broad spectrum of antimicrobial activities. nih.govnih.gov

Certain indazole derivatives have shown promising antifungal properties. For example, some 2,3-diphenyl-2H-indazole derivatives have demonstrated in vitro growth inhibition against Candida albicans and Candida glabrata. nih.gov The broader family of azole compounds, which includes indazoles, is well-known for its antifungal applications. nih.gov Research into other heterocyclic compounds, such as 1,3,4-oxadiazoles and pyrazoles, which share structural similarities with indazoles, has also revealed significant antifungal activity against various pathogenic fungi. researchgate.netfrontiersin.orgmdpi.commdpi.com These findings suggest that the indazole nucleus is a valuable pharmacophore for the design of novel antifungal agents. nih.govnih.gov

Table 2: Antimicrobial Activity of Indazole Derivatives This table is interactive. Click on the headers to sort the data.

| Compound Class | Organism | Activity | Reference |

|---|---|---|---|

| 2,3-diphenyl-2H-indazole derivatives | Candida albicans, Candida glabrata | In vitro growth inhibition | nih.gov |

Antioxidant Activities

The potential for indazole acetic acid derivatives to act as antioxidants is an area of growing interest. While direct studies on the antioxidant capacity of this compound are not extensively covered in the provided search results, research on related heterocyclic structures suggests a promising outlook. For instance, various 1,2,3-triazole derivatives, which are also nitrogen-containing heterocycles, have been shown to possess significant antioxidant properties in different in vitro assays, such as DPPH radical scavenging and inhibition of lipid peroxidation. nih.govmdpi.com The antioxidant activity is often attributed to the ability of these compounds to donate a hydrogen atom or an electron to neutralize free radicals. The specific substituents on the heterocyclic ring can greatly influence this capacity. Given that oxidative stress is a key factor in many diseases, the exploration of the antioxidant potential of indazole acetic acid derivatives is a worthy endeavor. mdpi.comnih.govmdpi.com

Neuroprotective Effects and Modulation of Neuronal Function

The investigation into the neuroprotective effects of indazole derivatives is an emerging field. While direct evidence for this compound is limited, the structural features of indazoles are present in compounds with known neurological activity. nih.gov Neuroinflammation and oxidative stress are major contributors to the progression of neurodegenerative diseases. nih.govmdpi.com Compounds with anti-inflammatory and antioxidant properties, as exhibited by some indazole derivatives, have the potential to offer neuroprotection. nih.gov For example, other heterocyclic compounds are being investigated for their ability to modulate pathways involved in neurodegeneration. nih.govmdpi.com The potential of indazole acetic acid derivatives to cross the blood-brain barrier and exert effects within the central nervous system warrants further investigation.

Other Pharmacological Activities

Beyond the activities already discussed, derivatives of indazole acetic acid have been associated with other pharmacological effects. For instance, some amide and amine derivatives of (1-phenyl-1H-indazol-4-yl)acetic acid have shown local anesthetic and weak antipyretic activities. nih.gov The indazole core is recognized as a "privileged structure" in medicinal chemistry, meaning it can bind to multiple receptors with high affinity, leading to a wide range of biological activities. nih.gov This versatility has led to the development of indazole-containing compounds with applications as anticancer agents, anti-HIV agents, and tyrosine kinase inhibitors. nih.gov The ability to easily modify the indazole ring and the acetic acid side chain allows for the fine-tuning of pharmacological properties, making this class of compounds a rich source for drug discovery. nih.govmdpi.com

Antiarrhythmic Activities

Indazole derivatives are recognized for their potential pharmacological activities, including antiarrhythmic effects. nih.govscite.ai While direct studies on this compound are limited, research into related structures provides insight into the potential of this chemical class.

| Compound Class | Key Finding | Relevance |

|---|---|---|

| Indazole Derivatives | Identified as possessing a wide range of pharmacological activities, including antiarrhythmic properties. nih.govscite.ai | Establishes the general potential of the indazole scaffold for development into antiarrhythmic agents. |

Antidepressant Activities

The indazole scaffold is found in compounds investigated for various biological activities, including antidepressant effects. nih.govresearchgate.net Research into different indazole and related heterocyclic derivatives suggests a potential for this class of compounds in the modulation of neurological pathways relevant to depression.

| Compound Class | Key Finding | Relevance |

|---|---|---|

| Indazole Derivatives | Recognized as a class of heterocyclic compounds with a variety of biological activities, including antidepressant properties. nih.gov | Indicates the potential of the core indazole structure in the development of new antidepressant agents. |

| Indole-containing isoxazoline (B3343090) derivatives | Some synthesized compounds showed significant antidepressant activity in mouse models, suggesting the utility of related heterocyclic structures. researchgate.net | Provides evidence that related heterocyclic systems are being actively explored for antidepressant potential. |

Anti-HIV Activities

Indazole-containing derivatives are among the many heterocyclic compounds that have been explored for their potential as therapeutic agents, including for activity against the Human Immunodeficiency Virus (HIV). nih.govnih.govscite.ai The versatility of the indazole ring makes it a structure of interest in the design of new antiviral compounds.

| Compound Class | Key Finding | Relevance |

|---|---|---|

| Indazole Derivatives | The indazole scaffold is associated with a broad range of biological activities, including anti-HIV activity. nih.govnih.gov | Highlights the indazole nucleus as a privileged scaffold in the search for novel anti-HIV agents. |

| 1,2-substituted benzimidazoles | Structurally related to known anti-HIV agents, these compounds were synthesized and tested for anti-HIV activity. capes.gov.br | Demonstrates the ongoing research into related heterocyclic structures for HIV treatment. |

5-HT Receptor Modulation

Serotonin (B10506) (5-HT) receptors are crucial in mediating a wide array of physiological and neurological processes. doi.org The interaction of compounds with these receptors can lead to significant therapeutic effects, and indazole derivatives have been noted for their activity as 5-HT receptor antagonists. diva-portal.orgscite.ai

The 5-HT receptor family is diverse, with subtypes like 5-HT1A and 5-HT2B playing roles in tuning neuronal excitability. nih.gov The inhibitory effects of serotonin on spinal neurons can be mediated by multiple 5-HT receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT3, and 5-HT4. doi.org

| Receptor/Compound Class | Key Finding | Relevance |

|---|---|---|

| Indazole Derivatives (e.g., Granisetron) | Known to act as a 5-HT3 receptor antagonist, used to prevent nausea. diva-portal.org | Establishes a clinical precedent for indazole derivatives targeting the serotonin system. |

| 5-HT Receptor Subtypes | Multiple 5-HT receptor subtypes are involved in modulating nociceptive transmission at the spinal level. doi.org | Indicates the complexity of the serotonin system and the potential for compounds to have varied effects based on receptor selectivity. |

| 5-HT1A and 5-HT2B Receptors | The relative expression of these receptors can tune the excitability of serotonergic neurons. nih.gov | Highlights a specific mechanism within the serotonin system that could be a target for therapeutic intervention. |

Sodium Glucose Co-transporter 2 Inhibition

Sodium-glucose co-transporter 2 (SGLT2) is a protein in the kidneys responsible for reabsorbing glucose from the filtrate back into the plasma. nih.gov Inhibitors of SGLT2 block this process, leading to the excretion of glucose in the urine, which is a therapeutic approach for managing type 2 diabetes. nih.gov While many SGLT2 inhibitors are glycosides, research has explored other chemical scaffolds. nih.gov For instance, an indazole derivative was found to have an IC50 of 135 nM for SGLT2 inhibition, although an imidazopyridine with a similar structure was inactive. nih.gov

| Target/Compound Class | Key Finding | Relevance |

|---|---|---|

| SGLT2 | Inhibition prevents glucose reabsorption in the kidney, a mechanism used to treat type 2 diabetes. nih.gov | Defines the therapeutic target and its mechanism of action. |

| Indazole Derivative (C-glucoside) | A specific indazole C-glucoside demonstrated an IC50 of 135 nM against SGLT2. nih.gov | Provides direct evidence that the indazole scaffold can be incorporated into potent SGLT2 inhibitors. |

Nitric Oxide Synthase Inhibition

Nitric oxide synthases (NOS) are enzymes responsible for producing nitric oxide, a key signaling molecule. Research has shown that certain indazole derivatives can act as inhibitors of NOS. Specifically, the introduction of a bromine atom at the C4 position of the indazole ring resulted in a compound with potency nearly equal to the reference inhibitor, 7-nitroindazole. nih.gov The 4-nitroindazole was also found to be a potent inhibitor of NOS activity. nih.gov Further studies on 7-substituted-indazoles revealed that 1H-indazole-7-carbonitrile was a potent inhibitor with a preference for constitutive NOS over inducible NOS. nih.gov

| Compound | Key Finding | Relevance |

|---|---|---|

| 4-Bromo-1H-indazole | Demonstrated potent inhibitory activity on neuronal nitric oxide synthase, nearly equivalent to 7-nitroindazole. nih.gov | Highlights the importance of substitution at the 4-position of the indazole ring for NOS inhibition. |

| 4-Nitroindazole | Showed potent inhibition of NOS activity and exhibited in vivo antinociceptive effects. nih.gov | Confirms that the 4-position is a critical site for designing potent indazole-based NOS inhibitors. |

| 1H-Indazole-7-carbonitrile | Found to be a potent NOS inhibitor, equipotent to 7-nitroindazole. nih.gov | Provides another example of a substituted indazole with significant NOS inhibitory activity. |

Computational and Theoretical Studies on 2 1h Indazol 4 Yl Acetic Acid and Indazole Derivatives

Density Functional Theory (DFT) Calculations.rsc.orgresearchgate.netbldpharm.comresearchgate.net

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules. researchgate.net DFT studies on indazole derivatives, including 2-(1H-indazol-4-yl)acetic acid, provide valuable insights into their reactivity and potential applications. rsc.orgresearchgate.net

Molecular Orbital Analysis (HOMO-LUMO Energy Gap).rsc.orgresearchgate.netbldpharm.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. youtube.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity and stability. irjweb.comnih.gov

A smaller HOMO-LUMO gap suggests higher chemical reactivity, greater polarizability, and softer nature of the molecule. irjweb.comnih.gov Conversely, a larger energy gap indicates higher kinetic stability and lower chemical reactivity. irjweb.com In the context of indazole derivatives, DFT calculations have been employed to determine these energy gaps. For instance, a study on a series of 26 indazole derivatives revealed that compounds 8a, 8c, and 8s exhibited the most substantial HOMO-LUMO energy gaps. rsc.orgresearchgate.netnih.gov The HOMO-LUMO energy gap can be calculated using the formula: ΔE = ELUMO - EHOMO. researchgate.net The ability of a molecule to donate an electron is associated with its HOMO energy, while its ability to accept an electron is related to its LUMO energy. dergipark.org.tr

For the related compound, 2-(5-nitro-1H-indazol-1-yl)acetic acid, DFT calculations suggested the existence of two conformers, C1 and C2, with the frontier orbitals indicating a higher reactivity for C1. tandfonline.com Another study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate reported a small HOMO-LUMO energy gap of -0.08657 eV, indicating high chemical reactivity. nih.gov

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for Selected Indazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Bendazac | -6.004 | -3.305 | 2.698 |

| Benzydamine | -3.431 | -0.581 | 2.849 |

| 8a | Data not available | Data not available | Largest among 26 derivatives |

| 8c | Data not available | Data not available | Largest among 26 derivatives |

| 8s | Data not available | Data not available | Largest among 26 derivatives |

Data for Bendazac and Benzydamine from a study on indazole-containing drugs. researchgate.net Data for 8a, 8c, and 8s indicates they have the largest gap in a study of 26 derivatives, but specific values were not provided in the abstract. rsc.orgresearchgate.netnih.gov

Physicochemical Properties and Electrostatic Potential.rsc.orgresearchgate.netbldpharm.com

DFT calculations are utilized to determine various physicochemical properties of indazole derivatives. nih.gov The molecular electrostatic potential (MEP) is a valuable descriptor that helps in predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov The MEP surface map uses a color scale to represent different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents areas of low electron density (positive potential), prone to nucleophilic attack. nih.gov

In a study of the compound benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, the MEP map showed that the negative potential was located around electronegative atoms, and the positive potential was around hydrogen atoms. nih.gov For 2-(5-nitro-1H-indazol-1-yl)acetic acid, DFT calculations in both the gas phase and ethanol (B145695) solution suggested the presence of two conformers, with the high dipole moments of one conformer (C1) justifying its presence in both phases. tandfonline.com

Non-Linear Optical (NLO) Descriptors.rsc.org

Non-linear optical (NLO) materials are capable of altering the properties of light and have significant applications in optoelectronics and telecommunications. youtube.com DFT calculations can predict the NLO properties of molecules, such as dipole moment (μ), polarizability (α), and first hyperpolarizability (β). researchgate.netresearchgate.net Organic molecules with donor-π-acceptor architectures often exhibit significant NLO responses due to intramolecular charge transfer. nih.gov

For indazole derivatives, DFT studies have been conducted to evaluate their NLO potential. A study on 1H-indazole and 2H-indazole determined their dipole moments and polarizabilities. researchgate.net Another investigation on triphenylamine-based α-cyanocinnamic acid derivatives showed that fluorine substitution could significantly enhance the second-order NLO response. jmcs.org.mx A study on thiazolopyrimidoquinoline derivatives found a correlation between the molecular structure, dipole moment, and NLO properties, with one derivative showing promising characteristics for NLO applications. nih.gov

Table 2: Calculated NLO Properties for Selected Compounds

| Compound | Dipole Moment (Debye) | Polarizability (esu) | First Hyperpolarizability (esu) |

| Compound 7c (a triazole derivative) | Data not available | 4.195 x 10-23 | 6.317 x 10-30 |

| MSTD7 (a non-fullerene acceptor) | Data not available | 3.485 x 10-22 | 13.44 x 10-27 |

Data for compound 7c from a study on N-substituted triazole derivatives. researchgate.net Data for MSTD7 from a study on non-fullerene acceptor based compounds. nih.gov

Quantum Chemical Parameters (e.g., ionization potential, electron affinity, chemical hardness, electronegativity).rsc.orgbldpharm.com

Quantum chemical parameters derived from DFT calculations provide a deeper understanding of the chemical reactivity and stability of molecules. researchgate.net These parameters include ionization potential (IP), electron affinity (EA), chemical hardness (η), chemical softness (S), electronegativity (χ), and electrophilicity index (ω). researchgate.netresearchgate.net

Ionization Potential (IP): The energy required to remove an electron from a molecule, often approximated as the negative of the HOMO energy (IP ≈ -EHOMO). researchgate.net

Electron Affinity (EA): The energy released when an electron is added to a molecule, often approximated as the negative of the LUMO energy (EA ≈ -ELUMO). researchgate.net

Electronegativity (χ): The ability of an atom to attract electrons, calculated as χ = (IP + EA) / 2. researchgate.net

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (IP - EA) / 2. researchgate.net Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. dergipark.org.tr

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the molecule's reactivity. researchgate.net

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as ω = μ2 / 2η, where μ is the chemical potential (μ ≈ -χ). researchgate.net

These parameters have been calculated for various indazole derivatives to assess their reactivity. researchgate.net For example, a low ionization potential suggests a molecule can readily donate electrons. researchgate.net

Molecular Docking Simulations.researchgate.netyoutube.comnih.govresearchgate.netnih.govbioinformation.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor), such as a protein. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

Ligand-Protein Interactions and Binding Energies.researchgate.netyoutube.comnih.govbioinformation.net

Molecular docking simulations of indazole derivatives have been performed to evaluate their binding affinity and interactions with various protein targets. The binding energy, typically expressed in kcal/mol, indicates the strength of the interaction between the ligand and the protein. biointerfaceresearch.com A more negative binding energy suggests a more stable complex.

In a study of 26 indazole derivatives docked against a renal cancer-related protein (PDB: 6FEW), compounds 8v, 8w, and 8y exhibited the highest binding energies. rsc.orgnih.gov Similarly, the anti-COVID activity of 2-(5-nitro-1H-indazol-1-yl)acetic acid was investigated by docking it into the binding site of SARS-CoV-2 3CLpro, showing a moderate binding affinity with a binding energy of -5.57 kcal/mol. tandfonline.com Another study on arylsulphonyl indazole derivatives as potential VEGFR2 kinase inhibitors confirmed their ability to bind efficiently within the kinase pocket, stabilized by hydrogen bonds and other interactions. nih.gov

The interactions between the ligand and the amino acid residues in the protein's active site are crucial for binding. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. ajol.info For example, in the docking of indazole derivatives with VEGFR2, hydrogen bonds were observed with amino acids such as Glu917. nih.gov

Table 3: Binding Energies of Selected Indazole Derivatives with Protein Targets

| Compound | Protein Target (PDB ID) | Binding Energy (kcal/mol) |

| 8v | Renal cancer-related protein (6FEW) | Highest among 26 derivatives |

| 8w | Renal cancer-related protein (6FEW) | Highest among 26 derivatives |

| 8y | Renal cancer-related protein (6FEW) | Highest among 26 derivatives |

| 2-(5-nitro-1H-indazol-1-yl) acetic acid | SARS-CoV-2 3CLpro | -5.57 |

| Indazole 5 | VEGFR2 Kinase | -19.200 (Total Interaction Energy) |

| Indazole 6 | VEGFR2 Kinase | -18.820 (Total Interaction Energy) |

Data for 8v, 8w, and 8y indicates they have the highest binding energy in a study of 26 derivatives, but specific values were not provided in the abstract. rsc.orgnih.gov Data for 2-(5-nitro-1H-indazol-1-yl) acetic acid from a study on its anti-COVID activity. tandfonline.com Data for Indazole 5 and 6 from a study on VEGFR2 kinase inhibitors, note this is the total interaction energy calculated by the PIEDA method. nih.gov

Assessment of Binding Efficacy with Target Proteins

The evaluation of binding efficacy is a cornerstone of computational drug design, providing a quantitative measure of a ligand's potential to interact with a target protein. For derivatives containing the this compound scaffold, such as GDC-0941, this assessment is crucial for understanding their inhibitory activity. GDC-0941 is a potent inhibitor of Class I phosphatidylinositol 3-kinases (PI3K), and its binding efficacy has been a subject of significant research.

Docking studies of GDC-0941 within the ATP-binding pocket of PI3K have revealed that the indazole moiety plays a critical role in establishing key interactions with the protein. Specifically, the indazole fragment has been shown to interact with residues such as Aspartic acid 841 (D841) and Tyrosine 867 (Y867) in the PI3Kα isoform. researchgate.net These interactions are vital for the high-affinity binding of the inhibitor.

The binding efficacy of GDC-0941 has been quantified through the determination of its half-maximal inhibitory concentration (IC50) against various PI3K isoforms. These values, presented in the table below, highlight the potency of this indazole-containing compound.

| PI3K Isoform | IC50 (nM) |

| p110α | 3 |

| p110β | 33 |

| p110δ | 3 |

| p110γ | 75 |

Data sourced from multiple studies on GDC-0941 (Pictilisib). medchemexpress.comcaymanchem.com

These low nanomolar IC50 values underscore the high binding efficacy of GDC-0941, a significant portion of which can be attributed to the favorable interactions mediated by the 2-(1H-indazol-4-yl) component.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a dynamic perspective on ligand-protein interactions, allowing researchers to observe the conformational changes and stability of a complex over time. mdpi.com For indazole derivatives like GDC-0941, MD simulations have been instrumental in validating docking poses and assessing the stability of the ligand within the binding site.

MD simulations of the GDC-0941-PI3K complex have demonstrated that the inhibitor remains stably bound within the active site. The root-mean-square deviation (RMSD) of the ligand, a measure of its positional fluctuation, typically remains low throughout the simulation, indicating a stable binding mode. This stability is maintained by a network of interactions, including the hydrogen bonds formed by the indazole ring. The persistence of these interactions throughout the simulation provides strong evidence for the crucial role of the 2-(1H-indazol-4-yl) moiety in anchoring the inhibitor to the protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.org While a specific QSAR model for this compound has not been reported, numerous studies have successfully applied QSAR to various classes of indazole derivatives, providing a framework for understanding the structural requirements for their activity. researchgate.net

Both 2D and 3D QSAR methodologies have been employed to model the activity of indazole-containing compounds. 2D-QSAR models utilize descriptors calculated from the 2D representation of the molecule, such as topological indices and physicochemical properties. 3D-QSAR techniques, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use descriptors derived from the 3D-aligned structures of the molecules, providing insights into the steric and electrostatic field requirements for optimal activity.

For instance, in QSAR studies of kinase inhibitors with scaffolds similar to indazole, descriptors related to hydrophobicity, molecular shape, and electronic properties have been found to be significant. nih.gov It can be inferred that in a hypothetical QSAR model for a series of this compound derivatives, descriptors encoding the hydrogen bonding capacity of the indazole nitrogen atoms and the acidic proton, as well as the steric bulk of substituents on the indazole ring, would likely play a crucial role.

The predictive power of a QSAR model is paramount for its utility in designing new compounds. The reliability of QSAR models for indazole derivatives is typically assessed through rigorous internal and external validation procedures. Statistical parameters such as the squared correlation coefficient (R²), the cross-validated correlation coefficient (q²), and the predictive R² for an external test set are used to evaluate the model's performance.

In published QSAR studies on various heterocyclic kinase inhibitors, models with high predictive accuracy have been developed. For example, some models have achieved R² values greater than 0.8 and q² values greater than 0.6, indicating a strong correlation between the descriptors and the biological activity, as well as good internal predictivity. The successful application of these models to predict the activity of new compounds demonstrates their reliability in guiding lead optimization efforts.

Preclinical and Advanced Research Considerations

In Vitro Biological Evaluation

The indazole scaffold is of significant pharmacological interest, forming the basic structure for numerous compounds with potential therapeutic value across various disease areas, including cancer and inflammation. nih.gov Derivatives of indazole have demonstrated a wide range of biological activities in laboratory settings. nih.govbiotech-asia.org

Investigations into the anti-inflammatory properties of indazole derivatives have shown their potential to inhibit key inflammatory pathways. For instance, certain indazole compounds have been observed to significantly reduce the production of nitrite (B80452) ions, an indicator of nitric oxide generation which plays a role in inflammation. nih.gov Specifically, in vitro studies have shown that indazole, 5-aminoindazole, and 6-nitroindazole (B21905) can inhibit nitrite ion generation, with varying degrees of efficacy at different concentrations. nih.gov At a concentration of 1μg/ml, inhibitions of 43.16%, 46.16%, and 69.5% were recorded for indazole, 5-aminoindazole, and 6-nitroindazole, respectively. nih.gov

The anti-inflammatory effects of some indazole derivatives are thought to be mediated through the inhibition of the cyclooxygenase (COX) pathway, which is involved in the production of prostaglandins (B1171923). biotech-asia.org This mechanism is suggested by the ability of certain derivatives to inhibit acetic acid-induced writhing in animal models, a response known to involve the release of prostaglandins like PGE2 and PGF2α. biotech-asia.org Some indazole derivatives have also shown inhibitory activity against COX-2. nih.gov

Furthermore, the versatility of the indazole structure has been exploited to develop inhibitors for a range of other biological targets. nih.gov For example, derivatives have been synthesized and evaluated as inhibitors of pan-Pim kinases, which are involved in cell proliferation and survival. nih.gov In these studies, specific compounds demonstrated potent activity against Pim-1, Pim-2, and Pim-3 kinases with IC50 values in the nanomolar range. nih.gov Other research has focused on developing indazole-based inhibitors for targets such as fibroblast growth factor receptors (FGFRs), indoleamine 2,3-dioxygenase 1 (IDO1), and anaplastic lymphoma kinase (ALK), with some derivatives showing significant inhibitory potential. nih.gov

The following table summarizes the in vitro biological activities of selected indazole derivatives:

Table 1: In Vitro Biological Activity of Select Indazole Derivatives| Compound/Derivative | Target/Assay | Activity | Source |

|---|---|---|---|

| Indazole | Nitrite Ion Generation | 43.16% inhibition at 1μg/ml | nih.gov |

| 5-aminoindazole | Nitrite Ion Generation | 46.16% inhibition at 1μg/ml | nih.gov |

| 6-nitroindazole | Nitrite Ion Generation | 69.5% inhibition at 1μg/ml | nih.gov |

| Compound 82a | Pim-1, Pim-2, Pim-3 Kinases | IC50 values of 0.4, 1.1, and 0.4 nM, respectively | nih.gov |

| 1H-indazole derivatives | FGFR1-3 | Inhibition in the range of 0.8–90 μM | nih.gov |

| Compounds 121 and 122 | IDO1 Enzyme | IC50 values of 720 and 770 nM, respectively | nih.gov |

Pharmacokinetic Attributes (ADMET Profiling)

The development of indazole derivatives as potential therapeutic agents involves careful consideration of their pharmacokinetic properties, which encompass absorption, distribution, metabolism, excretion, and toxicity (ADMET). biotech-asia.org Research efforts have focused on optimizing these attributes to enhance the drug-like qualities of these compounds.

One key aspect of pharmacokinetic profiling is ensuring oral bioavailability. nih.gov For instance, the discovery of GDC-0941, a potent and selective inhibitor of class I PI3 kinase, involved extensive profiling to ensure it could be effectively administered orally. nih.gov This compound, which contains a 2-(1H-indazol-4-yl) moiety, is currently in human clinical trials for cancer treatment. nih.gov

Efforts to improve the metabolic stability and reduce the clearance of indazole derivatives have been a focus of medicinal chemistry studies. nih.gov For example, a series of 1H-indazole derivatives were systematically optimized to reduce in vivo metabolic clearance and minimize elimination through transporters, while maintaining adequate aqueous solubility. nih.gov This optimization led to the identification of a compound with a well-balanced profile as a potent and selective inhibitor of CDK8. nih.gov

The synthesis of various indazole acetic acid derivatives allows for the exploration of how different structural modifications impact pharmacokinetic properties. diva-portal.org The ability to create unsubstituted, hydroxy, and alkoxy variants from a common precursor provides a valuable tool for studying structure-activity relationships and their effects on ADMET parameters. diva-portal.org

Future Directions in Indazole Acetic Acid Research

The diverse biological activities and promising preclinical data for indazole-based compounds, including those with an acetic acid moiety, pave the way for several future research directions.

Optimization of Lead Compounds

A primary focus for future research is the optimization of existing lead compounds. nih.gov This involves making chemical modifications to the indazole acetic acid scaffold to improve potency, selectivity, and pharmacokinetic properties. nih.gov For example, structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the indazole ring are crucial for biological activity. nih.gov Further exploration of these relationships can lead to the design of more effective and safer drug candidates. The synthesis of a variety of structurally similar molecules from a common building block is of considerable interest in early drug discovery as it allows for the rapid exploration of subtle structural differences. diva-portal.org

Exploration of Novel Therapeutic Domains

While indazole derivatives have been extensively studied for their anti-inflammatory and anticancer properties, their therapeutic potential may extend to other areas. nih.govbiotech-asia.org The inherent versatility of the indazole scaffold allows for its application in developing treatments for a wide range of conditions. nih.gov Future research should explore the activity of 2-(1H-indazol-4-yl)acetic acid and its derivatives against new biological targets and in different disease models. biotech-asia.org This could include neurodegenerative disorders, metabolic diseases, and infectious diseases, where indazole-containing compounds have already shown some promise. nih.govtandfonline.com

Further In Vivo and Clinical Investigations

Ultimately, the goal of preclinical research is to identify candidates for clinical development. Promising indazole acetic acid derivatives identified through in vitro and in vivo studies will require further investigation in more advanced preclinical models to assess their efficacy and safety. nih.gov This includes long-term toxicity studies and evaluation in disease models that more closely mimic human conditions. Compounds that demonstrate a favorable profile in these studies may then progress to clinical trials to evaluate their therapeutic potential in humans. nih.gov The journey of GDC-0941 from a laboratory compound to a clinical trial candidate serves as a model for the future development of other indazole-based drugs. nih.gov

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-(1H-indazol-4-yl)acetic acid, and what parameters critically influence reaction efficiency?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, a modified approach involves refluxing indazole derivatives with acetic acid and sodium acetate under acidic conditions . Key parameters include:

- Molar ratios (e.g., 1:1.1 molar ratio of indazole precursor to aldehyde derivatives).

- Reaction time (3–5 hours under reflux).

- Purification : Recrystallization from DMF/acetic acid mixtures improves purity .

- Optimization : Adjusting stoichiometry and using anhydrous conditions can reduce by-products like unreacted starting materials.

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Proton NMR can verify the indazole ring (aromatic protons at δ 7.2–8.5 ppm) and acetic acid moiety (singlet for -CH2COO- at δ 3.8–4.2 ppm) .

- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for solving crystal structures. Data collection at low temperatures (e.g., 153 K) minimizes thermal motion artifacts .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve low yields in condensation-based syntheses of this compound?

- Methodological Answer : Low yields often stem from side reactions or incomplete cyclization. Strategies include:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) may enhance cyclization efficiency.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- In-situ Monitoring : TLC or LC-MS at 30-minute intervals identifies incomplete reactions early .

Q. What experimental considerations are critical for accurate crystallographic analysis of this compound?

- Methodological Answer :

- Data Collection : Use a high-resolution diffractometer (e.g., Bruker SMART APEXII) with Mo-Kα radiation (λ = 0.71073 Å). Monitor absorption effects (Tmin/Tmax = 0.177/0.398) .

- Refinement : SHELXL refinement with anisotropic displacement parameters for non-H atoms. Address twinning by testing for pseudo-merohedral symmetry .

- Validation : Check R-factor convergence (R1 < 0.05) and residual electron density (<0.3 eÅ⁻³) .

Q. How can conflicting spectral data (e.g., NMR vs. MS) be reconciled during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare NMR integration ratios with MS molecular ion peaks (e.g., [M+H]+ at m/z 189.18 for C10H9N2O2).

- Isotopic Labeling : Synthesize deuterated analogs to confirm proton assignments in crowded aromatic regions .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts and validate experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。